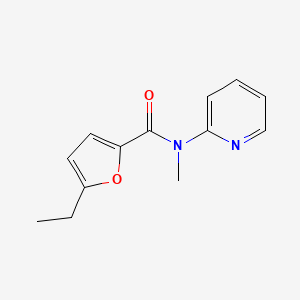
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide, also known as JNJ-1661010, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has been found to have significant effects on the central nervous system.
Wirkmechanismus
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide works by modulating the activity of certain neurotransmitters in the brain, specifically the GABA and glutamate systems. It acts as a positive allosteric modulator of the GABA-B receptor, which results in an increase in the inhibitory effects of GABA. It also acts as a negative allosteric modulator of the glutamate receptor, which results in a decrease in the excitatory effects of glutamate.
Biochemical and Physiological Effects:
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of GABA in the brain, which results in an increase in the inhibitory effects of GABA. It has also been shown to decrease the levels of glutamate in the brain, which results in a decrease in the excitatory effects of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its specificity for the GABA and glutamate systems. This allows researchers to study the effects of modulating these neurotransmitter systems in a more targeted manner. However, one of the limitations of using 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide. One area of research could be the development of more potent analogs of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide that could be used in lower concentrations. Another area of research could be the study of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide in the treatment of other neurological disorders could also be explored.
Synthesemethoden
The synthesis of 5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate compound is then reacted with ethyl iodide to form 5-ethyl-N-methyl-2-acetylfuran. Finally, the carboxamide group is introduced by reacting the intermediate compound with 2-pyridinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-10-7-8-11(17-10)13(16)15(2)12-6-4-5-9-14-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRNWBGWSDLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-methyl-N-pyridin-2-ylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7593708.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)
![N-[5-chloro-2-(dimethylamino)phenyl]thiomorpholine-4-carboxamide](/img/structure/B7593735.png)

![1-[2-(Dimethylamino)phenyl]-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B7593753.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7593756.png)
![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)
